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molecular formula C11H7NS3 B3343662 2,5-dithiophen-2-yl-1,3-thiazole CAS No. 54987-01-8

2,5-dithiophen-2-yl-1,3-thiazole

Cat. No. B3343662
M. Wt: 249.4 g/mol
InChI Key: JDCIPLXSEBFYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04877852

Procedure details

When a three-neck 50-ml flask fitted with a reflux condenser, a stirrer, and a calcium chloride tube was charged with 6.45 g (40 m.mols) of 2-bromothiophene and 29 ml of dehydrated ether and then 1.06 g (44 m.mols) of a magnesium metal was added thereto, the resultant reaction mixture produced 2-thienyl magnesium bromide with evolution of heat. Under an atmosphere of nitrogen, 4.0 g (16 m.mols) of 2,5-dibromothiazole, 0.179 g (0.33 m.mol) of dichloro[1,3-bis(diphenylphosphino)propane]nickel, and 29 ml of dehydrated ether were added to the 2-thienyl magnesium bromide. The resultant mixture was placed and refluxed for 16 hours in a three-necked 100-ml flask fitted with a reflux condenser, a stirrer, and a calcium chloride tube. The reaction mixture was treated with 1N hydrochloric acid and the water layer separated from the organic layer was extracted with ether. The organic layer was added to the water layer extracted with ether. The resultant liquid was washed with water, cleaned with a saturated aqueous sodium hydrogen carbonate solution, and then washed again with water. The washed liquid layer was dried with anhydrous sodium sulfate, treated with activated carbon, and recrystallized twice with n-hexane, to produce 237 mg (5.8%) of yellow leaflike crystals of 2,5-di(2-thienyl)thiazole having a melting point of 93.0° to 93.8° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
2-thienyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.179 g
Type
catalyst
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4](Br)=[CH:5][N:6]=1.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[Mg]Br.Cl>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:2]1[S:3][C:4]([C:9]2[S:8][CH:12]=[CH:11][CH:10]=2)=[CH:5][N:6]=1 |^1:18,34|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1SC(=CN1)Br
Name
2-thienyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Name
Quantity
0.179 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Name
Quantity
29 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours in a three-necked 100-ml flask
Duration
16 h
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser, a stirrer, and a calcium chloride tube
CUSTOM
Type
CUSTOM
Details
the water layer separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
ADDITION
Type
ADDITION
Details
The organic layer was added to the water layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The resultant liquid was washed with water
WASH
Type
WASH
Details
washed again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed liquid layer was dried with anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
recrystallized twice with n-hexane

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC(=CN1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 5.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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